2-(1-Adamantyl)ethanethiol

Description

Significance of Adamantane (B196018) Scaffolds in Advanced Molecular Design

Adamantane, the smallest diamondoid, is a tricyclic hydrocarbon with a unique, rigid, and symmetrical cage-like structure. escholarship.org This structural rigidity and high lipophilicity make the adamantane moiety a valuable building block in various chemical applications. escholarship.orgprepchem.com In drug discovery, the incorporation of an adamantane scaffold can enhance the metabolic stability and bioavailability of a molecule, as its cage-like structure can protect nearby functional groups from enzymatic degradation. prepchem.com The bulky nature of the adamantane group can also facilitate specific interactions with biological targets, acting as an anchor or a space-filling moiety. prepchem.comnih.gov

In materials science, the adamantane framework is utilized for the construction of well-ordered molecular assemblies. nist.gov Its defined structure allows for the precise spatial arrangement of functional groups, making it an ideal component for creating self-assembled monolayers (SAMs), molecular tripods for surface anchoring, and other nanostructured materials. nist.govrsc.org

Overview of Thiol Functionality in Modern Organic Chemistry

The thiol group (-SH), also known as a sulfhydryl group, is a sulfur analog of an alcohol's hydroxyl group and possesses a rich and versatile chemistry. ontosight.aibeilstein-journals.org Thiols are notably more nucleophilic than their alcohol counterparts, allowing them to participate readily in a variety of chemical transformations. A hallmark of thiol chemistry is the formation of strong covalent bonds with noble metal surfaces, particularly gold. researchgate.net This property is the foundation for the creation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can tailor the properties of a surface for applications in electronics, sensors, and biocompatible materials. researchgate.netrsc.org

Furthermore, thiols are redox-active and can be oxidized to form disulfides (R-S-S-R), a linkage that is crucial in protein structuring. beilstein-journals.org This reactivity also makes them valuable as reducing agents and as components in the synthesis of various organosulfur compounds. ontosight.ai

Unique Position of 2-(1-Adamantyl)ethanethiol within Organosulfur Chemistry

This compound holds a distinct position in organosulfur chemistry by virtue of its hybrid structure, which marries the bulky, rigid adamantane cage with the surface-active thiol group via a flexible ethyl linker. This specific combination of features suggests a unique set of properties and potential applications.

The presence of the adamantane group provides a well-defined, space-filling anchor, while the thiol group offers a reactive handle for surface functionalization, particularly on gold substrates. researchgate.net The ethyl spacer between these two moieties introduces a degree of conformational flexibility, which can influence the packing and ordering of the molecules in self-assembled monolayers. This is in contrast to directly substituted adamantane thiols, where the rigidity of the cage directly dictates the orientation of the thiol group.

Below is a data table summarizing the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₂H₂₀S | nih.gov |

| Molecular Weight | 196.35 g/mol | nih.gov |

| CAS Number | 915920-04-6 | nih.gov |

| InChIKey | CNRUBVVPBPUYBB-UHFFFAOYSA-N | nih.gov |

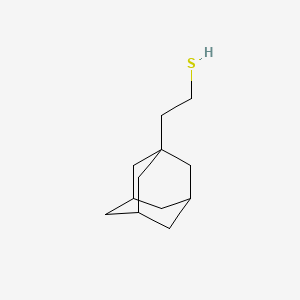

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-adamantyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRUBVVPBPUYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629738 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-04-6 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Adamantyl Ethanethiol and Advanced Derivatives

Direct Synthesis Strategies for 2-(1-Adamantyl)ethanethiol

The direct synthesis of this compound can be approached through two primary strategies: the formation of the crucial carbon-sulfur bond as a key step or by modifying a pre-existing adamantane (B196018) precursor that already contains the two-carbon spacer.

Approaches Involving Carbon-Sulfur Bond Formation

A common and effective method for creating the thiol functionality involves the nucleophilic substitution of a suitable leaving group on a 2-(1-adamantyl)ethyl precursor with a sulfur nucleophile. A prime candidate for this approach is 1-(2-bromoethyl)adamantane (B1332215), which is a commercially available starting material. The reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), represents a direct route to the desired thiol.

Alternatively, to avoid potential side reactions associated with the direct use of hydrosulfide, a protected thiol equivalent can be employed. One such method involves the reaction of 1-(2-bromoethyl)adamantane with potassium thioacetate (B1230152) to form S-(2-(1-adamantyl)ethyl) thioacetate. Subsequent hydrolysis of the thioester, typically under basic conditions, yields the target this compound. Another viable route utilizes xanthates. The reaction of 1-(2-bromoethyl)adamantane with potassium ethyl xanthate would yield an intermediate O-ethyl S-(2-(1-adamantyl)ethyl) dithiocarbonate. This intermediate can then be hydrolyzed to the thiol. nih.govscribd.com

A different strategy for carbon-sulfur bond formation is the anti-Markovnikov addition of a sulfur species to a vinyl-functionalized adamantane. The radical-mediated addition of hydrogen sulfide (B99878) (H₂S) to 1-vinyladamantane, often initiated by UV light or a radical initiator, would theoretically yield this compound. This thiol-ene reaction is a powerful tool for forming thioethers and can be adapted for the synthesis of thiols. wikipedia.orgresearchgate.net

| Starting Material | Reagent(s) | Key Transformation | Product |

|---|---|---|---|

| 1-(2-Bromoethyl)adamantane | 1. Sodium hydrosulfide (NaSH) | Nucleophilic Substitution | This compound |

| 1-(2-Bromoethyl)adamantane | 1. Potassium thioacetate; 2. Hydrolysis (e.g., NaOH) | Thioester formation and hydrolysis | This compound |

| 1-(2-Bromoethyl)adamantane | 1. Potassium ethyl xanthate; 2. Hydrolysis | Xanthate formation and hydrolysis | This compound |

| 1-Vinyladamantane | Hydrogen sulfide (H₂S), Radical initiator | Radical Addition (Thiol-ene) | This compound |

Synthetic Routes via Functional Group Transformations on Adamantane Precursors

An alternative to forming the C-S bond directly is to start with an adamantane derivative that already possesses the ethyl group and then introduce the thiol functionality. A common precursor for such a strategy is 1-adamantane ethanol. This alcohol can be converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting 2-(1-adamantyl)ethyl tosylate can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate followed by hydrolysis, to afford this compound.

Synthesis of Chemically Modified this compound Derivatives

The versatility of this compound as a synthetic intermediate stems from the reactivity of both the thiol group and the adamantane cage, allowing for a wide range of derivatives to be prepared.

Thiol-Group Functionalization Strategies

The nucleophilic nature of the thiol group makes it amenable to a variety of functionalization reactions. Alkylation of this compound with alkyl halides in the presence of a base is a straightforward method to produce the corresponding thioethers. For instance, reaction with methyl iodide would yield 1-(2-(methylthio)ethyl)adamantane.

The thiol group can also undergo oxidation to form a disulfide. Treatment of this compound with a mild oxidizing agent, such as iodine or hydrogen peroxide, would lead to the formation of the symmetrical disulfide, 1,2-bis(2-(1-adamantyl)ethyl) disulfide. libretexts.orgresearchgate.net This reversible linkage is of interest in various applications, including dynamic covalent chemistry and drug delivery systems.

Furthermore, the thiol can participate in thiol-ene "click" reactions with various alkenes to form thioethers under mild, often photoinitiated, conditions. wikipedia.orgnih.gov This reaction is highly efficient and offers a route to a diverse array of functionalized adamantane derivatives.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I), Base | Thioether |

| Oxidation | Mild oxidizing agent (e.g., I₂, H₂O₂) | Disulfide |

| Thiol-ene Reaction | Alkene, Photoinitiator | Thioether |

| Thioesterification | Acyl chloride or Carboxylic acid with coupling agent | Thioester |

Adamantane-Cage Derivatization and Substitution Patterns

The adamantane cage itself can be functionalized, although this often requires harsher conditions due to its relatively inert C-H bonds. Electrophilic substitution reactions can be used to introduce substituents onto the adamantane framework. For example, bromination of this compound (with the thiol group potentially protected) could lead to substitution at the tertiary bridgehead positions of the adamantane cage.

More advanced strategies for adamantane derivatization often involve constructing the adamantane core with pre-installed functional groups. mdpi.com While beyond the direct modification of this compound, these methods allow for the synthesis of derivatives with specific substitution patterns that would be difficult to achieve through direct functionalization.

Multi-Component Reaction Approaches for Complex Structures

Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step. While specific MCRs involving this compound are not widely reported, the principles of MCRs can be applied to generate complex adamantane-containing thioethers. For example, a variation of the Sonogashira coupling, a cross-coupling reaction to form carbon-carbon bonds, could potentially be adapted. wikipedia.orgnih.gov A hypothetical multi-component reaction could involve an adamantyl-containing component, a thiol, and a third reactant to rapidly assemble a complex molecular architecture. The development of such reactions would provide a powerful tool for creating libraries of novel adamantane derivatives for various applications. nih.gov

Analytical and Spectroscopic Characterization Techniques for Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of adamantane derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of the parent adamantane, two distinct signals are typically observed due to the different chemical environments of the protons. The protons at the bridgehead positions (CH) and the methylene (B1212753) protons (CH₂) of the adamantane cage resonate at characteristic chemical shifts. For adamantane itself, these signals appear at approximately 1.87 ppm and 1.76 ppm, respectively.

When the adamantane cage is functionalized, as in this compound, the chemical shifts of the nearby protons are influenced by the substituent group. The introduction of the ethanethiol (B150549) group at the 1-position of the adamantane core leads to shifts in the signals of the adjacent protons. The methylene protons of the ethyl group will exhibit characteristic signals, typically a quartet for the CH₂ group adjacent to the sulfur and a triplet for the terminal CH₃ group, although in this specific molecule, it is an ethanethiol, so a triplet for the SH proton and a triplet for the CH2 group adjacent to the sulfur would be expected.

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework. The adamantane cage itself shows characteristic signals for its methine and methylene carbons. For instance, in adamantane, the methine carbons appear around 37.85 ppm and the methylene carbons around 28.46 ppm. The introduction of the ethanethiol substituent at the 1-position will cause a downfield shift for the carbon atom directly attached to the substituent and will also influence the chemical shifts of other carbons in the cage to a lesser extent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Adamantane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| Adamantane | ¹H | 1.87 | - | CDCl₃ |

| 1.76 | - | CDCl₃ | ||

| ¹³C | 37.85 | - | CDCl₃ | |

| 28.46 | - | CDCl₃ | ||

| 2-Iodoadamantane | ¹³C | - | - | CDCl₃ |

| Adamantan-2-ol | ¹H | - | - | CDCl₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For adamantane thiols, electron ionization (EI) is a common method.

The mass spectrum of 1-adamantanethiol (B1212722) and its isomer 2-adamantanethiol (B15243268) are nearly identical. cdnsciencepub.comresearchgate.net A significant fragmentation pathway for these compounds is the loss of the sulfhydryl radical (•SH), which results in the formation of the adamantyl cation as the most abundant ion. cdnsciencepub.comresearchgate.net The molecular ion peak (M⁺) is also observed, with its relative intensity varying between the isomers. cdnsciencepub.comresearchgate.net For 1-adamantanethiol, the molecular ion peak has a relative intensity of 9%, while for 2-adamantanethiol, it is 21%. cdnsciencepub.comresearchgate.net The elimination of hydrogen sulfide (H₂S) is generally an insignificant fragmentation process for these compounds. cdnsciencepub.comresearchgate.net

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₁₂H₂₀S), the expected exact mass would be calculated based on the precise masses of its constituent isotopes.

Table 2: Key Mass Spectrometry Data for Adamantane Thiols

| Compound | Ionization Method | Key Fragments (m/z) | Relative Intensity |

| 1-Adamantanethiol | EI | M⁺ | 9% |

| [M-SH]⁺ | Most Abundant | ||

| 2-Adamantanethiol | EI | M⁺ | 21% |

| [M-SH]⁺ | Most Abundant |

X-ray Crystallography for Solid-State Structure Determination

For adamantane derivatives, X-ray crystallography can confirm the rigid cage structure of the adamantane core and precisely locate the position and orientation of substituents. For instance, in the crystal structure of 2-(1-adamantyl)-1-(3-aminophenyl)ethanol, the adamantane cage is composed of three fused cyclohexane (B81311) rings in nearly ideal chair conformations, with C—C—C angles in the range of 107.9° to 111.3°. nih.gov

Table 3: Representative Crystallographic Data for an Adamantane Derivative

| Parameter | 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol nih.gov |

| Molecular Formula | C₁₈H₂₅NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 16.4467 (7) |

| b (Å) | 22.1873 (9) |

| c (Å) | 8.1033 (4) |

| V (ų) | 2957.0 (2) |

| Z | 8 |

| Temperature (K) | 120 |

Note: This data is for a related adamantane derivative and serves as an example of the type of information obtained from X-ray crystallography.

Chemical Reactivity and Mechanistic Investigations of 2 1 Adamantyl Ethanethiol

Nucleophilic Reactivity of the Thiol Group

The thiol group of 2-(1-adamantyl)ethanethiol is characterized by its potent nucleophilicity, a general feature of thiols where the sulfur atom readily donates its lone pair of electrons to electrophilic centers. chemistrysteps.com The deprotonated form, the thiolate anion, is an even stronger nucleophile and a relatively weak base, which allows it to participate effectively in substitution reactions with minimal competition from elimination pathways, even with secondary alkyl halides. chemistrysteps.com

Alkylations and Acylations

As a strong nucleophile, this compound readily undergoes S-alkylation when treated with alkyl halides to form thioethers. This reaction is a cornerstone of organosulfur chemistry, providing a direct route to carbon-sulfur bond formation. jmaterenvironsci.com Similarly, the thiol group can be acylated by reacting with acylating agents like acyl chlorides or anhydrides to yield thioesters. organic-chemistry.orgmdpi.com While the reaction is generally efficient, the steric bulk of the adamantyl group, positioned two carbons away from the sulfur atom, can modulate the reaction rate compared to less hindered thiols. However, this steric hindrance is often not prohibitive and can be overcome by appropriate selection of reaction conditions. jmaterenvironsci.comd-nb.info In some contexts, the adamantyl group has been shown to direct site-selective acylation through non-covalent dispersion interactions. nih.govnih.gov

Table 1: Representative Nucleophilic Reactions of Thiols

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Base (e.g., K₂CO₃, Et₃N) | Thioether (R-S-R') |

| Acylation | Acyl Chloride (R'-COCl) | Base (e.g., Pyridine) | Thioester (R-S-COR') |

| Acylation | Acetic Anhydride | Catalyst-free, 60 °C | Acetyl Thioester |

Thiol-Ene and Thiol-Yne Click Chemistry

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgwikipedia.org These reactions typically proceed via a free-radical chain mechanism initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgchem-station.comacsgcipr.org The process begins with the formation of a thiyl radical (RS•) from this compound. This radical then adds to the unsaturated bond in an anti-Markovnikov fashion, generating a carbon-centered radical intermediate. wikipedia.orgvander-lingen.nl Subsequent hydrogen abstraction from another thiol molecule propagates the chain and yields the final thioether or vinyl sulfide (B99878) product. wikipedia.org

The reaction is highly efficient, stereoselective, and tolerant of a wide range of functional groups. wikipedia.org The adamantyl moiety does not impede this reaction; in fact, adamantyl-thiols have been successfully employed in thiol-ene reactions for the formation of hydrogels. researchgate.net In the thiol-yne reaction, the alkyne can react sequentially with two thiol molecules, leading to dithioether products. researchgate.netd-nb.info

Table 2: Thiol-Ene and Thiol-Yne Click Reactions

| Reaction | Unsaturated Substrate | Initiator | Key Features |

|---|---|---|---|

| Thiol-Ene | Alkene ("-ene") | UV light or Radical Initiator (e.g., AIBN) | High yield, Anti-Markovnikov addition, Step-growth mechanism |

Redox Chemistry of the Thiol Moiety

The sulfur atom in this compound can exist in various oxidation states, making its redox chemistry a key aspect of its reactivity.

Formation of Disulfides and Sulfonic Acid Derivatives

Mild oxidation of this compound leads to the formation of its corresponding disulfide, bis(2-(1-adamantyl)ethyl) disulfide. This oxidative coupling involves the removal of a hydrogen atom from two thiol molecules to form a sulfur-sulfur bond. libretexts.org This transformation can be achieved using a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, sometimes catalyzed by metal ions. chemistrysteps.comresearchgate.netresearchgate.net The formation of disulfide bonds is a critical reaction in biochemistry, particularly in protein folding. libretexts.org

Stronger oxidizing agents can further oxidize the thiol group. The reaction of thiols with potent oxidants like a combination of N-chlorosuccinimide (NCS) and hydrochloric acid, or hydrogen peroxide with a catalyst, can convert the thiol directly to a sulfonyl chloride (R-SO₂Cl). semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org Subsequent hydrolysis of the sulfonyl chloride yields the corresponding sulfonic acid (R-SO₃H). This multi-electron oxidation represents a profound transformation of the thiol moiety's chemical nature. taylorandfrancis.com

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| Mild (e.g., I₂, air, H₂O₂) | Disulfide | -1 |

Radical Reactions Involving the Adamantyl Thiol System

The relatively weak sulfur-hydrogen bond in this compound (S-H BDE ≈ 365 kJ/mol) makes it a good precursor for the formation of the 2-(1-adamantyl)ethanethiyl radical. nih.gov This sulfur-centered radical can be generated via homolytic cleavage initiated by heat, UV light, or by hydrogen atom abstraction using a radical initiator. nih.govwikipedia.org

Once formed, the thiyl radical is a key intermediate in the propagation phase of thiol-ene and thiol-yne reactions, as described previously. wikipedia.orgmdpi.com Beyond these additions, thiyl radicals can participate in a variety of other processes. nih.gov They can abstract hydrogen atoms from other organic substrates, acting as a chain transfer agent in radical processes. nih.gov Another common fate for thiyl radicals, particularly in the absence of a suitable radical trap, is recombination with another thiyl radical to form a disulfide. taylorandfrancis.comwikipedia.org The radical can also react with molecular oxygen to form thiyl peroxyl radicals (RSOO•), which can lead to further oxidation products like sulfonic acids. nih.gov

Influence of the Adamantyl Group on Chemical Reactivity and Selectivity

The adamantyl group is a bulky, rigid, and highly lipophilic three-dimensional cage structure that exerts a significant influence on the reactivity of the attached ethanethiol (B150549) moiety. nih.gov

Steric Hindrance: The most direct effect is steric shielding of the reactive thiol center. While the ethyl linker provides some separation, the sheer volume of the adamantyl cage can hinder the approach of reactants to the sulfur atom. nih.gov This can decrease the rates of nucleophilic substitution reactions (alkylation and acylation) compared to smaller, linear thiols. In some cases, this steric bulk can be advantageous, for example, by preventing unwanted side reactions or impeding enzymatic degradation of adamantyl-containing drugs. nih.govrsc.org

Dispersion Forces and Non-covalent Interactions: Recent studies have highlighted the role of the adamantyl group in directing reaction selectivity through non-covalent interactions. The large, non-polar surface of the adamantane (B196018) cage can engage in favorable dispersion interactions (van der Waals forces) with other molecules. For instance, it has been demonstrated that an S-adamantyl group can direct the site-selective acylation of carbohydrates by interacting with the π-system of a cationic catalyst. nih.govnih.gov This suggests that the adamantyl group is not merely a passive bulky substituent but can actively participate in transition state stabilization.

Radical Stability and Reactivity: The adamantyl group can also influence the properties of radical intermediates. The 1-adamantyl radical is known to have enhanced nucleophilic character compared to other tertiary alkyl radicals, a trait linked to the stability of the corresponding 1-adamantyl cation. rsc.org While the radical in the present system is centered on the sulfur (thiyl radical), the electronic properties and steric environment provided by the adjacent adamantyl group can subtly influence its stability and reactivity in subsequent radical propagation or termination steps.

Steric Hindrance Effects on Reaction Pathways

The adamantyl group is exceptionally bulky and rigid, a property known to exert significant steric hindrance in chemical reactions. nih.govresearchgate.net This steric bulk can impede the approach of reactants to a nearby functional group, thereby slowing down reaction rates or directing the reaction toward an alternative, less hindered pathway. nih.govresearchgate.net

In the case of this compound, the adamantane cage is not directly attached to the reactive thiol group but is separated by a two-carbon ethyl bridge. This spacer pushes the thiol functional group away from the main bulk of the adamantane structure. Consequently, the steric hindrance experienced at the sulfur atom is considerably less than what would be observed in a molecule like 1-adamantanethiol (B1212722), where the thiol is directly connected to a bridgehead carbon of the adamantane cage.

While the adamantyl group in this compound still occupies a large volume and may restrict the possible conformations of the ethyl chain, its direct impact on the accessibility of the thiol for reactions, such as nucleophilic attack on an electrophile, is lessened. nih.govresearchgate.net The reaction rate would be expected to be faster than that of 1-adamantanethiol but likely slower than that of a simple, unhindered alkanethiol like ethanethiol. The bulky group can, however, play a role in preventing side reactions or protecting the functional group from degradation by enzymes or other large molecules. nih.govresearchgate.net

| Compound | Steric Hindrance at Thiol Group | Expected Relative Reactivity (Nucleophilic Substitution) |

|---|---|---|

| Ethanethiol | Low | High |

| 1-Adamantanethiol | High | Low |

| This compound | Moderate | Intermediate |

Electronic Effects and Inductive Properties

The electronic nature of the adamantyl group influences the reactivity of the thiol moiety primarily through the inductive effect. The inductive effect is the transmission of charge through sigma bonds, and it weakens significantly with distance. youtube.comyoutube.com Alkyl groups, including the adamantyl group, are known to be electron-donating by nature (a positive inductive effect, +I). This effect increases the electron density on adjacent atoms.

The 1-adamantyl group is considered a strong electron-donating group, partly due to the high stability of the corresponding 1-adamantyl cation. rsc.orgwikipedia.org This electron-donating nature enhances the nucleophilicity of adjacent atoms. In this compound, the inductive effect of the adamantyl group is transmitted through the ethyl spacer to the sulfur atom. This would increase the electron density on the sulfur, making the thiol a stronger nucleophile compared to an unsubsituted alkanethiol.

| Substituent (R in R-SH) | Taft Polar Constant (σ*) | Electronic Effect |

|---|---|---|

| Methyl | 0.00 | Reference |

| Ethyl | -0.10 | Weakly Electron-Donating |

| Isopropyl | -0.19 | Moderately Electron-Donating |

| tert-Butyl | -0.30 | Strongly Electron-Donating |

| 2-(1-Adamantyl)ethyl | Estimated -0.2 to -0.25 | Strongly Electron-Donating (Attenuated) |

Applications in Advanced Materials Science and Engineering

Integration into Polymer Architectures

The incorporation of the adamantane (B196018) moiety into polymer chains imparts significant changes to the material's properties. This can be achieved by first converting 2-(1-Adamantyl)ethanethiol into a polymerizable monomer or by using it as a modifying agent during polymerization.

Synthesis of Adamantane-Functionalized Monomers for Polymerization

Adamantane-functionalized monomers can be synthesized from this compound through highly efficient and versatile chemical reactions. One prominent method is the thiol-ene "click" reaction, an organic reaction between a thiol and an alkene. wikipedia.org This process is known for its high yield, stereoselectivity, and rapid rate, making it a favored strategy in materials synthesis. wikipedia.orgrsc.org

To create a polymerizable monomer, this compound can be reacted with a molecule that contains both an alkene group (e.g., a vinyl or allyl group) and a polymerizable functional group (e.g., a methacrylate (B99206) or acrylate). For instance, reacting the thiol with allyl methacrylate, often initiated by UV light or a radical initiator, results in an anti-Markovnikov addition of the thiol to the allyl group's double bond. wikipedia.org This reaction forms a new, larger monomer where the this compound is connected via a stable thioether linkage, while the methacrylate group remains available for subsequent polymerization processes like free-radical polymerization. This synthetic route provides a straightforward method to incorporate the bulky adamantyl cage into a polymer backbone. nih.gov

Impact on Thermal and Mechanical Properties of Polymeric Materials

The introduction of the adamantane group as a pendant moiety on a polymer chain has a profound effect on the material's thermal and mechanical characteristics. The bulky and rigid nature of the adamantane cage physically restricts the mobility of polymer chains. nih.gov This reduction in chain mobility leads to a significant increase in the glass transition temperature (Tg) of the polymer. rsc.org A higher Tg indicates that the material can withstand higher temperatures before transitioning from a rigid, glassy state to a softer, rubbery state.

Polymers incorporating adamantane exhibit enhanced thermal stability and improved mechanical properties compared to their non-functionalized counterparts. For example, adamantane-containing methacrylate polymers show higher thermal stability and transparency than standard polymethyl methacrylate (PMMA). nih.gov These improvements are directly attributable to the tricyclic, diamond-like structure of the adamantane group.

| Polymer | Pendant Group | Glass Transition Temperature (Tg) | Key Property Impact |

|---|---|---|---|

| Poly(methyl methacrylate) | -CH₃ | ~105 °C | Baseline |

| Poly(adamantyl methacrylate) | -Adamantyl | >150 °C | Increased thermal stability, rigidity |

| Poly(2-allylideneadamantane) | -Adamantyl (in backbone) | 178 °C | Moderately high Tg due to bulky moiety |

Role as Chain Transfer Agents in Controlled Radical Polymerization

| Chain Transfer Agent | Styrene | Methyl Methacrylate (MMA) |

|---|---|---|

| n-Dodecyl Mercaptan (NDM) | 13.0 | 1.36 |

| tert-Dodecyl Mercaptan (TDM) | 13.6 | 1.25 |

| Octylthioglycolate (OTG) | 12.9 | 1.21 |

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The thiol group in this compound provides a strong anchor for grafting the molecule onto the surfaces of noble metals like gold, silver, and platinum. This capability is exploited in the creation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that form spontaneously upon immersion of the substrate into a thiol solution.

Fabrication of Thiol-Based Self-Assembled Systems

The fabrication of SAMs using thiol compounds is a well-established technique for creating precisely defined organic surfaces. The process involves the chemisorption of the thiol's sulfur atom onto the metal substrate, leading to a strong gold-thiolate bond. The attached molecules then arrange themselves into a densely packed, ordered monolayer, driven by van der Waals interactions between the molecular chains.

When this compound is used, the bulky adamantyl groups form the outer surface of the monolayer. Studies on the closely related 1-adamantanethiol (B1212722) have shown that these cage-like molecules form highly packed hexagonal layers on a gold surface. researchgate.net However, the bulky nature of the adamantane headgroup can impose steric constraints that lead to different packing arrangements and intermolecular interaction strengths compared to linear alkanethiols. researchgate.net These adamantane-based SAMs have been found to be more susceptible to displacement by other thiols, a property that can be exploited for creating patterned surfaces. researchgate.netnih.gov

Tailoring Surface Interactions and Interfacial Properties

The chemical nature of the terminal groups in a SAM dictates the macroscopic properties of the surface, such as wettability, adhesion, and biocompatibility. rsc.org A SAM formed from this compound presents a surface covered exclusively by the nonpolar, cage-like adamantyl groups.

This results in a highly hydrophobic (water-repelling) and lipophilic (oil-attracting) surface with low surface energy. The wettability of a surface is commonly quantified by measuring the contact angle of a water droplet; a higher contact angle corresponds to greater hydrophobicity. While methyl-terminated SAMs are known to be very hydrophobic, the unique shape and larger footprint of the adamantyl group create a distinct surface topography at the nanoscale, influencing interfacial phenomena. nih.govnih.gov The ability to create such well-defined hydrophobic surfaces is critical for applications ranging from controlling bio-adhesion to fabricating microfluidic devices. nih.gov

| Surface Terminal Group | Typical Advancing Water Contact Angle (θa) | Surface Character |

|---|---|---|

| -OH (Hydroxyl) | < 25° | Hydrophilic |

| -COOH (Carboxylic Acid) | ~30-50° | Hydrophilic |

| -CH₃ (Methyl) | ~110-117° | Hydrophobic |

| -CF₃ (Trifluoromethyl) | ~120° | Hydrophobic & Oleophobic |

| -Adamantyl (projected) | > 100° | Highly Hydrophobic |

Data compiled from multiple sources. nih.govuh.edu The value for adamantyl is projected based on its known hydrophobic character.

Development of Hybrid Organic-Inorganic Materials

Due to the lack of specific research on this compound in this application, no detailed research findings or data tables can be provided.

Supramolecular Chemistry and Host Guest Interactions

Design Principles for Adamantyl-Based Host-Guest Systems

The design of host-guest systems centered around adamantane (B196018) derivatives like 2-(1-adamantyl)ethanethiol is guided by several key principles. The primary driving force for complexation in aqueous media is the hydrophobic effect. The adamantane cage is highly hydrophobic and its encapsulation within the less polar cavity of a host molecule, away from the surrounding water molecules, is an entropically favorable process.

The size and shape complementarity between the host and the guest is another critical factor. The adamantane moiety has a specific van der Waals volume and a spherical shape that must be accommodated by the host's cavity for stable complex formation. Furthermore, the functional groups on both the host and the guest can introduce secondary interactions, such as hydrogen bonding or electrostatic interactions, which can enhance the stability and specificity of the resulting supramolecular complex. The ethanethiol (B150549) group of this compound, for instance, could potentially engage in specific interactions with a suitably functionalized host molecule.

Complexation with Macrocyclic Host Molecules (e.g., Cyclodextrins, Cucurbiturils)

Adamantane derivatives are known to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. Current time information in Bangalore, IN.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Beta-cyclodextrin (β-CD), with its cavity size, is particularly well-suited for encapsulating the adamantane cage, leading to the formation of stable 1:1 inclusion complexes. The binding affinity is primarily driven by hydrophobic interactions, with the adamantyl group residing deep within the β-CD cavity.

Cucurbiturils (CBs) are a family of macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and two polar, carbonyl-fringed portals. Cucurbituril (CB), in particular, exhibits exceptionally high binding affinity for adamantane derivatives, often several orders of magnitude higher than that of β-cyclodextrin. This strong interaction is attributed to the optimal size match and the additional ion-dipole interactions between the guest and the carbonyl portals of the CB host.

| Host Molecule | Guest Molecule | Association Constant (K_a) [M⁻¹] |

| β-Cyclodextrin | 1-Adamantanol | ~ 1 x 10⁵ |

| Cucurbituril | 1-Adamantanamine | ~ 4 x 10¹² |

This table presents representative data for well-studied adamantane derivatives to illustrate the typical binding affinities with common macrocyclic hosts. The actual values for this compound may vary.

Supramolecular Regulation of Chemical Processes

The encapsulation of a guest molecule like this compound within a host molecule can significantly alter its physical and chemical properties, enabling the supramolecular regulation of various processes.

Host-guest complexes can be utilized to create controlled-release systems. A guest molecule, such as a drug or a fragrance, can be encapsulated within a host. The release of the guest can then be triggered by the introduction of a competitive guest that has a higher binding affinity for the host molecule. For instance, a system could be designed where this compound is encapsulated and later released upon the addition of a molecule with a stronger binding affinity for the host cavity. This principle is widely explored in drug delivery applications.

The chemical reactivity of a molecule can be significantly modulated by its encapsulation within a supramolecular host. The confined environment of the host's cavity can protect the guest from certain reactions by sterically hindering the approach of reactants. Current time information in Bangalore, IN. Conversely, the host can also catalyze a reaction by pre-organizing the guest in a reactive conformation or by altering its electronic properties. For this compound, encapsulation could potentially protect the thiol group from oxidation or other reactions. The specific impact on reactivity would depend on the orientation of the guest within the host and the nature of the host's internal environment.

Catalysis and Organocatalysis Involving 2 1 Adamantyl Ethanethiol

Role as Ligands in Metal-Catalyzed Reactions

There is no specific information available in the scientific literature regarding the use of 2-(1-Adamantyl)ethanethiol as a ligand in metal-catalyzed reactions. While adamantyl-containing phosphines and N-heterocyclic carbenes have been successfully employed as ligands to enhance catalyst stability and influence selectivity, similar studies involving this compound have not been reported. The bulky adamantyl group could theoretically be used to create a specific steric environment around a metal center, potentially influencing the efficiency and selectivity of catalytic transformations such as cross-coupling or hydrogenation reactions. However, without experimental data, this remains a hypothetical application.

Enantioselective Catalysis with Chiral Adamantane (B196018) Derivatives

There are no reports on the synthesis or application of chiral derivatives of this compound for enantioselective catalysis. The development of chiral ligands and organocatalysts is a significant area of research, and while chiral adamantane derivatives have been synthesized for other purposes, their application in asymmetric catalysis involving a thiol functional group, specifically in the form of this compound, has not been documented.

Investigation of Reaction Kinetics in Catalytic Processes

Due to the absence of reported catalytic applications for this compound, no studies on its reaction kinetics in such processes are available. Kinetic investigations are crucial for understanding reaction mechanisms and optimizing catalytic performance. Without any established catalytic reactions involving this compound, there has been no basis or opportunity for such kinetic studies to be performed and reported in the scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies employing quantum chemical calculations to determine the electronic structure and reactivity of 2-(1-Adamantyl)ethanethiol were found.

No publications applying Density Functional Theory (DFT) to analyze the electronic properties, orbital energies (HOMO/LUMO), or reactivity descriptors of this compound could be located.

There are no available studies that use ab initio methods to investigate reaction mechanisms, transition states, or potential energy surfaces involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

Specific research detailing the conformational analysis or molecular dynamics simulations of this compound is not present in the current scientific literature.

No dedicated studies evaluating the steric hindrance, preferred dihedral angles, or stable conformers of this compound were identified.

Computational studies quantifying the intermolecular interactions (such as van der Waals forces or hydrogen bonding) or calculating the binding energies of this compound with other molecules or surfaces are not available.

Molecular Modeling and Docking Studies for Interaction Mechanisms

No molecular modeling or docking studies investigating the potential binding modes or interaction mechanisms of this compound with biological targets or other receptors have been published.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for synthesizing adamantane (B196018) derivatives exist, future research is expected to focus on developing more efficient, scalable, and environmentally benign pathways to 2-(1-Adamantyl)ethanethiol and related structures. Key areas of exploration include:

Catalytic Adamantylation: Moving beyond stoichiometric reagents, research into catalytic methods for functionalizing adamantane is a promising frontier. This includes the use of Lewis acids or transition metal catalysts to facilitate the attachment of the ethylthiol group or its precursors to the adamantane core. For instance, methods developed for the adamantylation of furans using catalysts like aluminum or bismuth triflate could be adapted.

Protoadamantane-Adamantane Rearrangements: The protoadamantane-adamantane rearrangement is a powerful tool for creating 1,2-disubstituted adamantane derivatives. Future work could explore the use of protoadamantane (B92536) precursors to synthesize this compound, potentially offering novel stereochemical control and access to a wider range of derivatives.

Late-Stage Functionalization: Developing methods to introduce the ethanethiol (B150549) group onto an already-formed adamantane scaffold in the final steps of a synthesis is highly desirable. This approach, known as late-stage functionalization, can simplify synthetic routes and allow for the rapid creation of a library of related compounds for screening in various applications.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Lewis Acid Catalysis | Higher efficiency, lower waste, milder reaction conditions. | Screening of catalysts (e.g., Al(OTf)₃, Bi(OTf)₃) for direct adamantylation with thiol precursors. |

| Rearrangement Pathways | Access to specific isomers, potential for stereocontrol. | Designing protoadamantane starting materials that rearrange to the desired 1,2-substitution pattern. |

| C-H Activation | Increased synthetic efficiency, use of simple starting materials. | Development of selective catalysts for direct C-H bond functionalization on the adamantane cage. |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Adapting existing batch syntheses to continuous flow processes for large-scale production. |

Advancements in Material Applications

The distinct properties of the adamantane and thiol groups make this compound an excellent building block for advanced materials.

Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of highly ordered SAMs. The bulky adamantane head group can create robust, well-defined surfaces with controlled hydrophobicity and thermal stability. These SAMs could find use in nanoelectronics, corrosion resistance, and as platforms for biosensors.

Nanoparticle Functionalization: Capping metallic or semiconductor nanoparticles with this compound can enhance their stability and dispersibility in non-polar media. The adamantane cage provides a sterically demanding shell that can prevent aggregation and modify the nanoparticle's surface properties for applications in catalysis, imaging, and drug delivery.

Polymer and Composite Materials: Incorporating this compound into polymer chains or composites can impart desirable properties such as increased thermal stability, rigidity, and hydrophobicity. The adamantane moiety acts as a rigid, space-filling component that can improve the mechanical properties of the bulk material.

Expanding Supramolecular Architectures and Dynamic Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies. The adamantane group is a canonical guest in host-guest chemistry, while the thiol group offers opportunities for creating dynamic, responsive systems.

Host-Guest Systems: The adamantane group is well-known for its strong association with cyclodextrin (B1172386) hosts. This compound can be used to anchor these host-guest complexes to surfaces or nanoparticles via the thiol group. This allows for the creation of switchable surfaces or controlled-release systems where the binding and release of guest molecules are modulated by external stimuli.

Redox-Responsive Systems: The thiol group can be reversibly oxidized to form a disulfide bond. This dynamic covalent linkage can be used to create stimuli-responsive materials. For example, polymers or gels cross-linked with disulfide bonds derived from this compound could be designed to degrade or change their properties in response to a reducing environment, a mechanism relevant in targeted drug delivery systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The thiol group can also act as a ligand to coordinate with metal ions. This opens the possibility of using this compound as a building block for constructing MOFs or coordination polymers. The adamantane units would serve as bulky spacers, influencing the porosity and dimensionality of the resulting framework.

| Supramolecular System | Key Functional Groups | Potential Application |

| Host-Guest Assemblies | Adamantane (guest), Thiol (anchor) | Switchable biosensors, targeted drug delivery. |

| Dynamic Covalent Systems | Thiol/Disulfide (redox switch) | Stimuli-responsive hydrogels, controlled-release materials. |

| Metal Coordination Networks | Thiol (ligand), Adamantane (spacer) | Porous materials for gas storage, catalysis. |

Computational Design and Prediction of Advanced Adamantane-Thiol Systems

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery. For adamantane-thiol systems, these methods can provide crucial insights and guide experimental efforts.

Predicting SAM Structures: Molecular dynamics (MD) simulations can be used to predict the packing and orientation of this compound molecules in self-assembled monolayers on different substrates. This allows researchers to understand how factors like chain length and head group size influence the final structure and properties of the monolayer.

Modeling Host-Guest Interactions: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can accurately calculate the binding energies between the adamantane moiety and various hosts like cyclodextrins. This information is vital for designing high-affinity host-guest systems for molecular recognition applications.

Designing Novel Materials: The vast chemical space of potential adamantane derivatives can be explored using computational screening and machine learning algorithms. These approaches can identify promising candidates with tailored electronic, optical, or mechanical properties before they are synthesized in the lab, saving significant time and resources. For example, computational tools can predict how doping or functionalizing the adamantane cage might alter the electronic band gap for applications in molecular electronics.

Q & A

Q. What are the established synthetic routes for 2-(1-Adamantyl)ethanethiol, and what are their methodological limitations?

Answer: The synthesis of adamantyl-thiol derivatives typically involves two key steps: (1) adamantylation of a precursor and (2) thiol group introduction . For example, adamantylation of phenolic precursors (e.g., p-cresol) using 1-adamantanol under acidic conditions generates intermediates like 2-(1-adamantyl)-4-methylphenol . Subsequent thiolation via nucleophilic substitution or reduction (e.g., using Lawesson’s reagent or H2S) can yield the target thiol. A critical limitation is the steric hindrance of the adamantyl group, which reduces reaction efficiency. Optimal conditions (e.g., elevated temperatures or catalytic bases) are required to mitigate this .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Standard characterization includes:

- <sup>1</sup>H/<sup>13</sup>C NMR : Adamantyl protons appear as distinct singlets (δ ~1.6–2.2 ppm), while the thiol proton (SH) is typically observed at δ ~1.3–1.5 ppm but may be absent due to exchange broadening .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]<sup>+</sup> at m/z ≈ 237.2 (C12H20S<sup>+</sup>).

- X-ray Crystallography : For crystalline derivatives, bond angles and distances (e.g., C–S bond ≈1.82 Å) validate stereoelectronic effects of the adamantyl group .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors, which are malodorous and potentially toxic .

- Spill Management : Neutralize spills with oxidizing agents (e.g., NaOCl) to convert thiols into less hazardous disulfides .

Advanced Research Questions

Q. How does the adamantyl group influence the reactivity of the thiol moiety in nucleophilic substitution reactions?

Answer: The adamantyl group’s steric bulk and electron-donating properties alter reactivity:

- Steric Effects : Hindered access to the thiol group reduces reaction rates with bulky electrophiles (e.g., tert-butyl halides).

- Electronic Effects : Hyperconjugation from the adamantyl cage stabilizes the thiolate anion (RS<sup>−</sup>), enhancing nucleophilicity in polar aprotic solvents (e.g., DMF).

Methodological Insight : Kinetic studies using <sup>13</sup>C-labeled analogs or computational modeling (DFT) can quantify these effects .

Q. What strategies optimize enantioselective functionalization of this compound for chiral catalyst design?

Answer:

- Chiral Auxiliaries : Attach enantiopure ligands (e.g., BINOL) to the adamantyl-thiol scaffold to induce asymmetry during metal-catalyzed reactions .

- Dynamic Kinetic Resolution (DKR) : Use transition-metal catalysts (e.g., Ru or Pd) to racemize thiol intermediates while selectively forming one enantiomer .

- Case Study : Adamantyl-substituted chromium(III) complexes (from related phenols) have shown promise in enantioselective Diels-Alder reactions, suggesting transferable methodologies .

Q. How can computational chemistry predict the thermodynamic stability of this compound derivatives?

Answer:

- DFT Calculations : Analyze bond dissociation energies (BDEs) of the C–S bond to assess stability. Adamantyl’s rigidity increases BDEs by ~5–10 kcal/mol compared to linear alkanes.

- Solvent Modeling : COSMO-RS simulations predict solubility trends, critical for reaction design in non-polar media (e.g., toluene) .

- Data Validation : Compare computational results with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for adamantyl-thiol syntheses: How should researchers address this?

Answer: Yield variations often stem from:

- Reagent Purity : Trace moisture in 1-adamantanol or H2S can deactivate catalysts.

- Reaction Scale : Pilot-scale syntheses (e.g., >10 g) may require modified conditions (e.g., continuous-flow systems) to maintain efficiency .

Resolution : Conduct controlled small-scale trials with anhydrous reagents and inert atmospheres (N2/Ar) to establish baseline yields before scaling .

Q. Conflicting NMR assignments for adamantyl protons: What analytical cross-checks are recommended?

Answer:

- 2D NMR : HSQC and HMBC correlations differentiate adamantyl protons from aromatic or alkyl signals.

- Deuteration Studies : Exchangeable protons (e.g., SH) can be identified via D2O shake tests .

- Reference Compounds : Compare spectra with structurally characterized analogs (e.g., 2-(1-Adamantyl)propan-2-ol, CAS 775-64-4) .

Emerging Applications in Research

Q. Can this compound serve as a building block for metal-organic frameworks (MOFs)?

Answer: Yes. The thiol group’s affinity for soft metals (e.g., Au, Ag) enables coordination-driven self-assembly. Adamantyl’s bulkiness can tune pore sizes in MOFs for gas storage (e.g., H2, CO2). Methodology : Use solventothermal synthesis with metal salts (e.g., AgNO3) and monitor crystallinity via PXRD .

Q. What role does this compound play in prodrug design?

Answer: The thiol group can act as a redox-sensitive linker , releasing active drugs under oxidative conditions (e.g., tumor microenvironments). Case Study : Adamantyl-thiol conjugates of doxorubicin showed enhanced cellular uptake in vitro due to lipophilic adamantyl improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.